molecular formula C11H13NO2 B8517100 4-(5-Hydroxypyridin-2-yl)cyclohexanone

4-(5-Hydroxypyridin-2-yl)cyclohexanone

Cat. No.: B8517100
M. Wt: 191.23 g/mol
InChI Key: ARWCSSHLOJUENY-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-2-yl)cyclohexanone (CAS No. 857651-06-0) is a cyclohexanone derivative featuring a 5-hydroxypyridin-2-yl substituent at the 4-position of the cyclohexanone ring. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol . The compound is stored at 2–8°C, indicating sensitivity to thermal degradation, likely due to the hydroxyl and pyridine groups enhancing reactivity or instability .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(5-hydroxypyridin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C11H13NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12-11/h5-8,14H,1-4H2

InChI Key

ARWCSSHLOJUENY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=NC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Functional Group Variations

Cyclohexanone derivatives are widely studied for their diverse substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol)
4-(5-Hydroxypyridin-2-yl)cyclohexanone 5-Hydroxypyridin-2-yl at C4 Ketone, hydroxyl, pyridine 269.30
2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) Benzylidene groups at C2/C6, tert-butyl at C4 α,β-unsaturated ketone, aryl groups Not provided
Cuprizone (Bis(cyclohexanone) Oxaldihydrazone) Two cyclohexanone units linked via oxaldihydrazone Hydrazone, ketone Not provided
4-(4′-Hydroxyphenyl)cyclohexanone derivatives 4′-Hydroxyphenyl at C4 Ketone, phenolic hydroxyl ~244.29 (estimated)
4-(4-Substitutedphenyl)thiazole derivatives Thiazole-hydrazinyl groups at C2/C4 Thiazole, hydrazone Not provided
Key Observations :
  • Aromaticity : Unlike Cuprizone, which lacks aromatic substituents, the pyridine ring in the target compound may facilitate π-π stacking in biological systems .
  • Steric Effects : The tert-butyl group in M1 increases steric bulk, possibly reducing reactivity compared to the smaller hydroxypyridinyl group in the target compound .
Target Compound :

For example:

  • M1: 4-(tert-butyl)cyclohexanone + benzaldehyde → 2,6-bis-(benzylidene) product .
  • Chromene derivatives: Diarylidene cyclohexanone + malononitrile → fused-ring systems .
Comparison :
  • Cuprizone: Synthesized via hydrazine linkage between two cyclohexanone units .
  • ER-Binding Derivatives: 4-(4′-Hydroxyphenyl)cyclohexanone derivatives are prepared via catalytic reduction or oxime formation .
Estrogen Receptor (ER) Binding :
  • 4-(4′-Hydroxyphenyl)cyclohexanone derivatives (e.g., compound 2 in ) exhibit high ERα affinity (Kd = 32 nM), comparable to estradiol (E2, Kd = 3 nM) .
  • Target Compound: The 5-hydroxypyridinyl group may reduce ERα binding compared to phenolic analogs but could favor interactions with other targets (e.g., kinases or metalloenzymes).
Antimicrobial Activity :
  • 4-(4-Substitutedphenyl)thiazole derivatives () show antibacterial and antifungal activity due to thiazole-hydrazinyl motifs . The target compound’s pyridine ring may offer similar bioactivity via distinct mechanisms.
Chelation Potential :
  • Cuprizone is a copper chelator used in neurotoxicity studies . The target compound’s pyridine nitrogen and hydroxyl group could enable metal coordination, though likely weaker than Cuprizone’s hydrazone groups.

Physicochemical Properties

  • Volatility: Simpler derivatives like 3-methyl-2-cyclohexanone (Nutclone) exhibit nutty odors due to volatility . The target compound’s hydroxyl and pyridine groups likely reduce volatility via hydrogen bonding.
  • Solubility: Hydroxyl and pyridine groups may enhance water solubility compared to non-polar analogs (e.g., M1).

Stability and Industrial Relevance

  • Vapor-Liquid Equilibrium (VLE): Cyclohexanone production impurities (e.g., cyclohexenol isomers) require separation using models like COSMO-RS . The target compound’s polar groups may complicate distillation, favoring chromatographic purification.

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